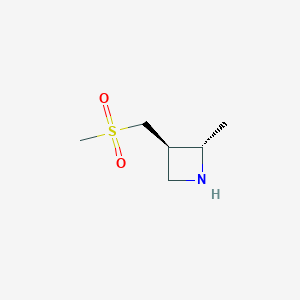![molecular formula C8H9NO B15205868 1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one](/img/structure/B15205868.png)
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one can be achieved through several methods One common approach involves the cyclization of appropriate precursors under controlled conditionsReaction conditions typically involve the use of solvents such as ethanol or benzene and catalysts like manganese dioxide for oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or manganese dioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.
Common Reagents and Conditions
Oxidation: Manganese dioxide in ethanol or benzene.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction can lead to a fully saturated derivative.
Applications De Recherche Scientifique
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: Another heterocyclic compound with a similar structure but different functional groups.
2,3-Diethyl-5-methylpyrazine: Shares structural similarities but differs in the substitution pattern and ring structure.
Uniqueness
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H9NO |
|---|---|
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
1-methyl-4,6-dihydrocyclopenta[b]pyrrol-5-one |
InChI |
InChI=1S/C8H9NO/c1-9-3-2-6-4-7(10)5-8(6)9/h2-3H,4-5H2,1H3 |
Clé InChI |
RLOIJDXYMLXMIB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1CC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


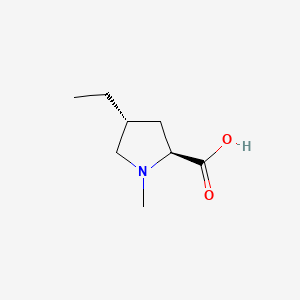
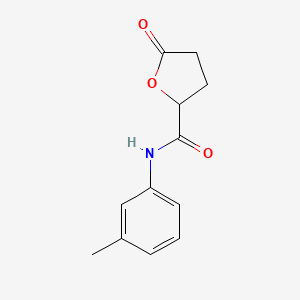
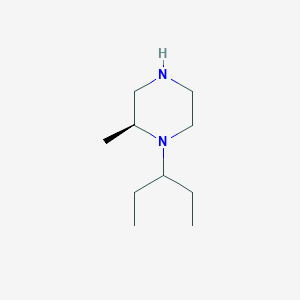
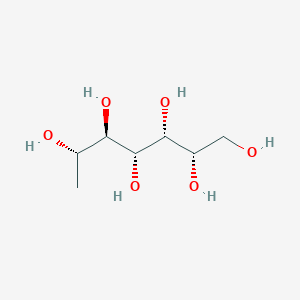
![3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B15205813.png)
![4-Bromo-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B15205821.png)
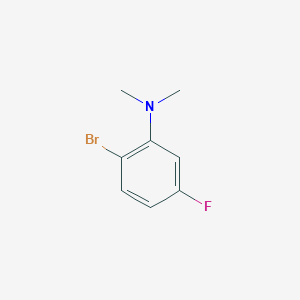
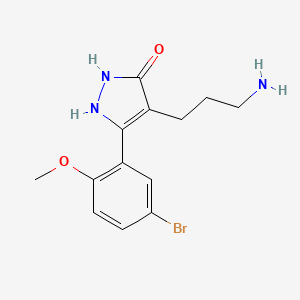
![(R)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B15205835.png)
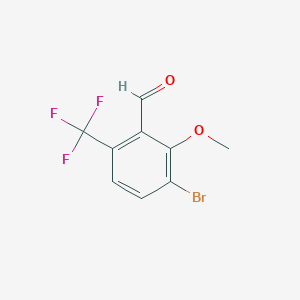
![2-Bromo-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15205846.png)
